molecular formula C26H43NO6 B117925 3beta-GlycocholicAcid CAS No. 107589-98-0

3beta-GlycocholicAcid

Cat. No.: B117925
CAS No.: 107589-98-0
M. Wt: 465.6 g/mol
InChI Key: RFDAIACWWDREDC-ACZMRKGOSA-N
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Description

3beta-GlycocholicAcid is a complex organic compound with a highly intricate structure. This compound is notable for its multiple hydroxyl groups and a cyclopenta[a]phenanthrene core, which is a characteristic feature of many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3beta-GlycocholicAcid involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the molecule. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3beta-GlycocholicAcid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups present in the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

3beta-GlycocholicAcid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3beta-GlycocholicAcid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3beta-GlycocholicAcid include other cyclopenta[a]phenanthrene derivatives and compounds with similar functional groups.

Uniqueness: What sets this compound apart is its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16+,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDAIACWWDREDC-ACZMRKGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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